molecular formula C3H9NO3S B14505673 Methyl dimethylsulfamate CAS No. 64141-39-5

Methyl dimethylsulfamate

Cat. No.: B14505673
CAS No.: 64141-39-5
M. Wt: 139.18 g/mol
InChI Key: XOFFTZJPIPKTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl dimethylsulfamate is an organosulfur compound with the chemical formula (CH₃)₂NSO₂CH₃. It is a derivative of sulfamic acid where the hydrogen atoms are replaced by methyl groups. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dimethylsulfamate can be synthesized through the reaction of dimethylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction is as follows:

(CH3)2NH+ClSO2OH(CH3)2NSO2CH3+HCl(CH₃)₂NH + ClSO₂OH \rightarrow (CH₃)₂NSO₂CH₃ + HCl (CH3​)2​NH+ClSO2​OH→(CH3​)2​NSO2​CH3​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of dimethylamine with sulfur trioxide or chlorosulfonic acid. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: Methyl dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Dimethylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl dimethylsulfamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

    Biology: It serves as a tool for studying enzyme mechanisms and protein modifications.

    Medicine: It is investigated for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl dimethylsulfamate involves its ability to act as a methylating agent. It transfers a methyl group to nucleophilic sites on target molecules, facilitating various chemical transformations. The molecular targets include amines, thiols, and phenols, where the methyl group is added to form new compounds. The pathways involved in these reactions are typically nucleophilic substitution mechanisms.

Comparison with Similar Compounds

    Dimethyl sulfate: Another methylating agent with similar reactivity but higher toxicity.

    Methyl triflate: A more reactive methylating agent used in specialized organic synthesis.

    Dimethyl carbonate: A less toxic alternative used for methylation reactions.

Uniqueness: Methyl dimethylsulfamate is unique due to its balanced reactivity and relatively lower toxicity compared to other methylating agents like dimethyl sulfate. It offers a safer alternative for various chemical processes while maintaining high efficiency in methylation reactions.

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its potential in various fields, from organic synthesis to industrial production.

Properties

IUPAC Name

methyl N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S/c1-4(2)8(5,6)7-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFFTZJPIPKTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503310
Record name Methyl dimethylsulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64141-39-5
Record name Methyl dimethylsulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.